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4-(Diethoxymethyl)-1h-imidazole

Cat. No.: B12832202
M. Wt: 170.21 g/mol
InChI Key: QGRIOVZYMGNZIV-UHFFFAOYSA-N
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Description

Overview of Imidazole (B134444) Heterocycles in Advanced Organic Synthesis

Imidazole derivatives are integral to numerous applications, ranging from medicinal chemistry to materials science. jchemrev.comresearchgate.net They form the core of many pharmaceuticals, natural products like the amino acid histidine, and purines found in DNA and RNA. researchgate.netbeilstein-journals.org The amphoteric nature of the imidazole ring, allowing it to act as both an acid and a base, makes it susceptible to a variety of chemical transformations. jchemrev.com This reactivity has been harnessed by chemists to develop a multitude of synthetic methodologies for creating complex molecular architectures. rsc.org The development of efficient routes to substituted imidazoles remains an active area of research, driven by the constant demand for novel compounds with specific biological or material properties. rsc.orgrsc.org

The Strategic Importance of Acetal (B89532) Functionalization in Imidazole Chemistry

The acetal group in 4-(Diethoxymethyl)-1H-imidazole is of paramount strategic importance. Acetals are well-established as protecting groups for aldehydes due to their stability in neutral to strongly basic conditions. libretexts.org This stability allows for chemical modifications at other positions of the imidazole ring without affecting the latent aldehyde functionality.

The diethoxymethyl group can be readily hydrolyzed under acidic conditions to unveil the corresponding imidazole-4-carbaldehyde. nih.govresearchgate.net This transformation provides a powerful tool for synthetic chemists, as the resulting aldehyde can participate in a wide range of subsequent reactions, including but not limited to:

Reductive amination: To introduce amine functionalities.

Wittig-type reactions: To form carbon-carbon double bonds.

Condensation reactions: To build more complex heterocyclic systems. nih.gov

This "masked" aldehyde functionality allows for a level of synthetic control that would be difficult to achieve with the free aldehyde present from the outset. For instance, a labile acetal group was reported to remain intact during certain reaction conditions, highlighting its utility as a robust protecting group. beilstein-journals.orgnih.gov

Academic Research Trajectories for this compound as a Key Synthetic Intermediate

The utility of this compound as a versatile synthetic intermediate is well-documented in academic literature. It serves as a starting material for the synthesis of a variety of more complex molecules with potential biological activity.

One notable application is in the synthesis of nucleoside analogues. For example, ethyl 5-(diethoxymethyl)imidazole-4-carboxylate has been used as a precursor in the multi-step synthesis of an analogue of AICAR (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside). nih.gov In this synthesis, the diethoxymethyl group is carried through several steps before being hydrolyzed to the corresponding aldehyde, which is then further reacted to form the target molecule. nih.govscribd.com

Furthermore, research has explored the use of related compounds, such as 4-(diethoxymethyl)benzaldehyde, in the synthesis of non-symmetrical tetramines, demonstrating the broader applicability of the diethoxymethyl group in constructing complex molecular frameworks. rsc.org The synthesis of 2-(diethoxymethyl)-1H-imidazole itself can be achieved through methods like the condensation of ethylenediamine (B42938) with ethyl diethoxyacetate.

The strategic placement of the diethoxymethyl group on the imidazole ring provides a latent reactive handle that can be unveiled at a desired stage of a synthetic sequence. This feature has cemented the role of this compound and its derivatives as valuable tools in the arsenal (B13267) of synthetic organic chemists, enabling the construction of diverse and complex molecular targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2O2 B12832202 4-(Diethoxymethyl)-1h-imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

5-(diethoxymethyl)-1H-imidazole

InChI

InChI=1S/C8H14N2O2/c1-3-11-8(12-4-2)7-5-9-6-10-7/h5-6,8H,3-4H2,1-2H3,(H,9,10)

InChI Key

QGRIOVZYMGNZIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CN=CN1)OCC

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Diethoxymethyl 1h Imidazole and Analogs

De Novo Synthesis of the Imidazole (B134444) Ring with 4-(Diethoxymethyl) Substitution

Building the imidazole core with the 4-(diethoxymethyl) group already in place offers a direct route to the target molecule. This can be achieved through classical cyclocondensation reactions or more modern multi-component strategies.

Cyclocondensation Approaches

Traditional cyclocondensation reactions remain a fundamental approach to imidazole synthesis. While a direct synthesis of 4-(diethoxymethyl)-1H-imidazole via a simple one-pot cyclocondensation is not extensively documented, the synthesis of related structures provides a blueprint. For instance, the synthesis of methyl 5-(diethoxymethyl)imidazole-4-carboxylate involves the reaction of appropriate starting materials that cyclize to form the imidazole ring with the diethoxymethyl group at the desired position. This often involves the reaction of an α-dicarbonyl compound, an aldehyde, an amine, and a source of ammonia (B1221849).

A plausible pathway could involve the condensation of a 1,2-dicarbonyl compound with an amino acetal (B89532) or a related species that carries the diethoxymethyl functionality. The reaction of ethyl diethoxyacetate with ethylenediamine (B42938), for example, is a known method to produce 2-(diethoxymethyl)-1H-imidazole. Adapting this logic, a suitably substituted three-carbon aldehyde equivalent bearing a diethoxymethyl group could be condensed with an ammonia source and a glyoxal (B1671930) equivalent to furnish the 4-substituted imidazole.

Multi-Component Reaction (MCR) Strategies for Imidazole Core Formation

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency and atom economy. The synthesis of polysubstituted imidazoles is well-suited to MCR strategies. These reactions typically involve the one-pot condensation of a 1,2-diketone, an aldehyde, an amine, and ammonium (B1175870) acetate (B1210297). tandfonline.commdpi.com

To synthesize this compound analogs, diethoxyacetaldehyde or a protected form thereof could serve as the aldehyde component. In a typical setup, this aldehyde would react with a 1,2-diketone (like benzil), a primary amine, and ammonium acetate in the presence of a catalyst. Various catalytic systems have been developed to promote this transformation, including:

FeCl₃/SiO₂ : A simple and solvent-free catalytic system using silica-supported ferric chloride has been shown to be effective for the synthesis of multisubstituted imidazoles from acetals and benzils. rsc.orgrsc.orgnih.gov

Nanocrystalline MgAl₂O₄ : This solid acid catalyst has demonstrated high efficiency in the four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles under ultrasonic irradiation. tandfonline.com

Sulphated Yttria (SO₄²⁻/Y₂O₃) : This catalyst has been used for the efficient one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles via a condensation-cyclization reaction. mdpi.com

The general applicability of these MCRs suggests that by selecting the appropriate starting materials, the synthesis of imidazoles bearing a 4-(diethoxymethyl) substituent is feasible.

Functionalization of Pre-formed Imidazole Scaffolds at the C-4 Position

An alternative and often more versatile approach involves the modification of an existing imidazole ring. This allows for the late-stage introduction of the diethoxymethyl group, which can be advantageous in the synthesis of complex molecules.

Directed Metalation and Electrophilic Quenching Reactions

Directed metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In the context of imidazole, the choice of protecting group on the nitrogen atom is crucial for directing the metalation to the desired position. For C-4 functionalization, specific directing groups can be employed to facilitate deprotonation at this site by a strong base, such as an organolithium reagent. The resulting C-4 metalated imidazole can then be quenched with a suitable electrophile to introduce the desired substituent.

While direct C-4 metalation of a simple 1H-imidazole is challenging due to the acidity of the N-H proton and the kinetic preference for C-2 deprotonation, the use of a directing group on the nitrogen can steer the lithiation to the C-4 position. Once the C-4 lithiated species is generated, it can be reacted with an electrophile like triethyl orthoformate or a related reagent to install the diethoxymethyl group. The success of this approach hinges on the careful selection of the directing group, base, and reaction conditions to achieve high regioselectivity.

Studies on the functionalization of the imidazole backbone have highlighted the importance of tailored approaches to achieve regioselectivity. For instance, the full functionalization of the imidazole scaffold has been achieved through a sequence of selective metalations and a sulfoxide/magnesium exchange. ntu.edu.sg

Cross-Coupling Methodologies for C-4 Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds and are a cornerstone of modern organic synthesis. These methods can be applied to the functionalization of the imidazole C-4 position. This strategy typically involves the coupling of a C-4-halogenated or C-4-metalated imidazole with a suitable coupling partner.

For the synthesis of this compound, a potential route would involve the preparation of a 4-halo-1H-imidazole (e.g., 4-iodo- or 4-bromo-1H-imidazole). This halogenated intermediate could then be subjected to a cross-coupling reaction. While a direct coupling to introduce a diethoxymethyl group is uncommon, a two-step sequence is more plausible. For example, a Suzuki or Stille coupling could be used to introduce a formyl group precursor at the C-4 position, which is then converted to the diethoxymethyl acetal.

Recent advancements in C-H activation have also provided powerful tools for the direct functionalization of imidazoles, potentially bypassing the need for pre-functionalized starting materials. Palladium-catalyzed C-H arylation of 2,5-disubstituted imidazoles at the C-4 position has been reported, demonstrating the feasibility of direct C-4 functionalization. nottingham.ac.uk

Catalytic Systems for the Synthesis of Imidazole Acetals

The final step in several synthetic routes to this compound, or a key transformation in its own right, is the formation of the diethyl acetal from a corresponding 4-formylimidazole. This transformation is typically acid-catalyzed and involves the reaction of the aldehyde with ethanol (B145695) in the presence of a dehydrating agent.

Various catalytic systems can be employed for this acetalization reaction:

Homogeneous Acid Catalysts : Mineral acids like HCl and H₂SO₄, as well as organic acids such as p-toluenesulfonic acid, are commonly used. mdpi.com

Heterogeneous Acid Catalysts : Solid acid catalysts offer advantages in terms of ease of separation and recyclability. Examples include acidic resins and supported metal oxides.

Lewis Acids : Lewis acids such as zinc chloride (ZnCl₂) and iron(III) chloride (FeCl₃) can also effectively catalyze acetal formation.

Ionic Liquids : Acidic ionic liquids have been shown to be efficient catalysts for acetalization reactions, offering benefits such as thermal stability and low volatility. mdpi.com

The choice of catalyst depends on the specific substrate and the desired reaction conditions. For sensitive substrates, milder catalytic systems are preferred to avoid side reactions.

Catalyst Type Examples Key Features
Homogeneous AcidHCl, H₂SO₄, p-TsOHHigh catalytic activity, but can be corrosive and difficult to separate.
Heterogeneous AcidAcidic Resins, ZeolitesEasily separable and reusable, environmentally benign.
Lewis AcidsZnCl₂, FeCl₃Effective for a range of substrates.
Ionic Liquids[HSO₃-bmim][HSO₄]Tunable properties, low volatility, potential for recyclability.

Transition Metal-Catalyzed Routes (e.g., Palladium, Copper, Iron, Manganese)

Transition metals are powerful tools in organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. Their use in the synthesis of imidazole rings and their functionalization is well-established.

Palladium (Pd): Palladium catalysts are renowned for their versatility in cross-coupling reactions. An efficient route for synthesizing imidazole-fused polyheterocycles involves a tandem sequence of an intermolecular Heck arylation of 2-vinyl imidazoles followed by an intramolecular aerobic oxidative C-H amination, all promoted by a single palladium catalyst. researchgate.net Other approaches include the intramolecular arylation of N-benzyl-2-iodoimidazoles to rapidly form imidazo[2,1-a]isoindoles, a reaction significantly accelerated by microwave irradiation. rsc.org Furthermore, palladium catalysis is effective for the α-arylation of esters using zinc enolates, a method applicable to creating complex, functionalized side chains on imidazole precursors. acs.org

Copper (Cu): Copper catalysis is a cost-effective and sustainable alternative for constructing imidazole systems. Methodologies include the copper-catalyzed aerobic oxidative amination of C(sp³)–H bonds, which utilizes air as the sole oxidant, making the process highly atom-economical. nanomaterchem.com Copper(I) complexes, often supported on resins, are effective catalysts for cycloaddition reactions, such as the azide-alkyne cycloaddition ("click chemistry") and azide-nitrile cycloaddition, to form triazole and tetrazole analogs under mild, often atmospheric conditions. rsc.orgmdpi.com These methods are crucial for preparing precursors to complex imidazole derivatives. For instance, the synthesis of 2-(4-(tert-butyl)-1H-imidazol-1-yl)-6-(diethoxymethyl)pyridine utilizes a copper-catalyzed coupling of 2-bromo-6-(diethoxymethyl)pyridine with 4-(tert-butyl)-1H-imidazole. chinesechemsoc.org

Iron (Fe): As an abundant and non-toxic metal, iron has emerged as a key catalyst in green chemistry. A notable application is the use of silica-supported ferric chloride (FeCl₃/SiO₂) as a heterogeneous catalyst. chinesechemsoc.org This system effectively activates acetals, including those used as latent aldehydes, to react with 1,2-diketones (like benzil) and an ammonia source (ammonium acetate) to form multisubstituted imidazoles under mild, solvent-free conditions. chinesechemsoc.orgbohrium.com This method is particularly relevant as it directly employs acetal functionality, similar to that in this compound, as a key reactant. bohrium.com

Manganese (Mn): Manganese is an attractive catalyst due to its low cost and low toxicity. Recent research highlights the use of manganese-based catalysts for heterocycle synthesis. Manganese ferrite (B1171679) (MnFe₂O₄) nanoparticles have been employed as a magnetically separable and recyclable heterogeneous catalyst for the synthesis of triaryl imidazoles. du.eduacs.org These catalysts demonstrate high stability and can be reused multiple times without significant loss of activity. acs.org Other manganese-catalyzed reactions, such as the [3+2] cyclization of ketones and isocyanates, showcase the metal's ability to facilitate C-H activation pathways to build heterocyclic rings. chim.it

Table 1: Transition Metal-Catalyzed Synthesis of Imidazole Analogs
Metal CatalystReaction TypeKey FeaturesReference
Palladium (Pd)Tandem Heck/Oxidative AminationForms imidazole-fused polyheterocycles from 2-vinyl imidazoles. researchgate.net
Copper (Cu)Aerobic Oxidative AminationUses air as the oxidant; atom-economical. nanomaterchem.com
Iron (FeCl₃/SiO₂)Acetal Activation/CondensationSolvent-free synthesis using acetals as latent aldehydes. chinesechemsoc.orgbohrium.com
Manganese (MnFe₂O₄)Three-component reactionHeterogeneous, magnetically recyclable catalyst for triaryl imidazoles. du.eduacs.org

Organocatalytic and Lewis Acid-Mediated Syntheses

Metal-free synthetic strategies, relying on small organic molecules (organocatalysts) or Lewis acids, offer significant advantages in terms of cost, toxicity, and simplified purification.

Organocatalysis: Chiral organocatalysts have enabled the enantioselective synthesis of complex heterocyclic structures. Chiral bicyclic imidazoles, for example, have been developed to catalyze the direct enantioselective C-acetylation of indolones, demonstrating high efficiency and enantioselectivity (up to 97% ee). thieme-connect.dersc.org For the synthesis of chiral N,S-acetals, which are structurally related to imidazole acetals, bifunctional organocatalysts like chiral imidazoline-phosphoric acids have proven effective in promoting the asymmetric addition of thiols to imines. researchgate.net These catalysts activate both reaction partners, leading to high yields and excellent enantioselectivities.

Lewis Acid-Mediation: Lewis acids are crucial for activating substrates in various condensation and cyclization reactions. As mentioned, FeCl₃ is a potent Lewis acid for activating acetals. bohrium.com Other Lewis acids like zinc triflate (Zn(OTf)₂) can catalyze the synthesis of substituted allenes from propargylic alcohols, a transformation that can be adapted for creating functionalized side chains. Current time information in Bangalore, IN. The addition of titanium enolates derived from N-acyl thiazolidinethiones to acetals, mediated by Lewis acids, provides a powerful method for the stereoselective construction of carbon-carbon bonds, leading to anti α-alkyl-β-alkoxy carboxylic derivatives. science.gov Brønsted acids have also been shown to catalyze novel coupling reactions between azlactones and acetals. biointerfaceresearch.com

Table 2: Organocatalytic and Lewis Acid-Mediated Syntheses
Catalyst TypeSpecific Catalyst ExampleApplicationReference
OrganocatalystChiral Bicyclic ImidazoleEnantioselective C-acetylation of indolones. thieme-connect.dersc.org
OrganocatalystChiral Imidazoline-Phosphoric AcidEnantioselective synthesis of chiral N,S-acetals. researchgate.net
Lewis AcidFeCl₃/SiO₂Activation of acetals for imidazole synthesis. chinesechemsoc.orgbohrium.com
Lewis AcidTiCl₄Stereoselective addition of titanium enolates to acetals. science.gov

Heterogeneous Catalysis in Imidazole Acetal Synthesis

Heterogeneous catalysts are critical for developing sustainable and industrially scalable processes. Their primary advantages include ease of separation from the reaction mixture, potential for recycling, and enhanced stability. rsc.orguea.ac.uk

Several solid-supported catalysts have been developed for imidazole synthesis. As discussed, silica-supported ferric chloride (FeCl₃/SiO₂) provides a recyclable, solvent-free system for synthesizing multisubstituted imidazoles from acetals. bohrium.com Magnetic nanoparticles offer another avenue for catalyst recovery. Catalysts such as Fe₃O₄ nanoparticles functionalized with sulfonic acid groups (MNP–cellulose–OSO₃H) have been used for the one-pot, three-component synthesis of trisubstituted imidazoles with excellent yields (83–97%) and short reaction times. Similarly, nickel oxide nanocomposites supported on reduced graphene oxide (rGO-NiO-NC) serve as a highly efficient and reusable catalyst for imidazole synthesis under green conditions. chinesechemsoc.org Zeolites, which are microporous aluminosilicates, have been employed as acidic catalysts in the continuous-flow synthesis of N-alkyl imidazoles at high temperatures and pressures.

Innovative Reaction Conditions and Process Intensification

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. This is achieved through innovative reactor designs and the use of alternative energy sources.

Microwave irradiation has become a standard tool in modern organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. The synthesis of various imidazole derivatives has been successfully achieved using microwave-assisted protocols. For instance, a solvent-free, microwave-assisted approach for the ring-opening of phenyl glycidyl (B131873) ether with imidazoles generates products in minutes with competitive yields compared to conventional heating. This technique is particularly suitable for high-throughput screening in drug discovery. One-pot syntheses of trisubstituted imidazoles have been reported by condensing an α-hydroxyketone with an aldehyde over a solid support like silica (B1680970) gel impregnated with ammonium acetate, all under microwave irradiation.

Eliminating volatile organic solvents is a primary goal of green chemistry, as it reduces waste, cost, and environmental impact. Many modern imidazole syntheses are designed to be solvent-free. chinesechemsoc.orgdu.edu These reactions are often conducted by grinding the reactants together, sometimes with a solid catalyst, or by heating a neat mixture of reactants. du.edu For example, a one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles has been developed under solvent-free microwave conditions using a reusable ionic liquid or a heteropoly acid as the catalyst. researchgate.net The use of recyclable heterogeneous catalysts, aqueous media, or green solvents like ethanol further enhances the environmental credentials of these synthetic routes. acs.org

Continuous-flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and straightforward scalability. Several continuous-flow processes for imidazole synthesis have been developed. A high-temperature/high-pressure flow synthesis of 1H-4-substituted imidazoles from α-bromoacetophenones and carboxylic acids was achieved with residence times of only 2 to 5 minutes. The use of 3D-printed microreactors has enabled the ultrafast production of imidazoles at low temperatures, with isolated yields reaching 86% for 2-methylimidazole (B133640) at room temperature with a residence time of just 1.5 seconds. Flow processes have also been developed for the N-alkylation of imidazole over solid acid catalysts and for the selective iodination of the imidazole backbone, demonstrating the versatility of this technology for producing a wide range of derivatives. biointerfaceresearch.com

Table 3: Innovative Reaction Conditions for Imidazole Synthesis
TechniqueKey AdvantagesExample ApplicationReference
Microwave-Assisted SynthesisRapid reaction times, improved yields.Solvent-free synthesis of trisubstituted imidazoles on a solid support.
Solvent-Free SynthesisReduced waste, cost, and environmental impact.One-pot synthesis of tetrasubstituted imidazoles using a recyclable catalyst. researchgate.net
Continuous-Flow ManufacturingEnhanced safety, scalability, and efficiency.Ultrafast production of imidazoles in a 3D-printed microreactor.

Regioselective and Stereoselective Control in Imidazole Acetal Formation

The introduction of an acetal group, such as diethoxymethyl, onto an imidazole ring requires precise control to ensure its placement at the desired position (regioselectivity) and, where applicable, with the correct spatial orientation (stereoselectivity). The formation of this compound necessitates strategies that favor substitution at the C4 position over other available positions (C2 and C5).

Regioselectivity in the synthesis of substituted imidazoles is often dictated by the chosen synthetic route and the nature of the starting materials. One common strategy involves the construction of the imidazole ring from acyclic precursors already bearing the desired functionalities. For instance, the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia (or an ammonium salt) is a classical method for preparing tri-substituted imidazoles. nih.gov To achieve regioselective synthesis of a 4-substituted imidazole acetal, a precursor such as a β-keto acetal can be employed.

Another powerful approach to achieve regioselectivity is through the metalation of the imidazole ring followed by quenching with an appropriate electrophile. The regioselectivity of lithiation on the imidazole ring is highly dependent on the nature of the substituent on the ring nitrogen (N1). researchgate.net For example, directing groups can be installed on the imidazole nitrogen to favor metalation at a specific carbon atom. Subsequent reaction with an electrophile like triethyl orthoformate can then introduce the diethoxymethyl group. ucl.ac.uk

While the formation of the diethoxymethyl acetal from an aldehyde does not inherently involve creating a new chiral center at the acetal carbon, stereoselectivity becomes a critical consideration when chiral auxiliaries or catalysts are used, or when the imidazole substrate itself is chiral. In the broader context of acetal chemistry, stereoselective syntheses are often achieved through substrate control, where existing stereocenters on the molecule direct the approach of the incoming reagents. nih.gov For example, the synthesis of novel 2′-(S)-CCG-IV analogues utilized stereoselective routes where the stereochemistry of the final product was carefully controlled through the choice of starting materials and reaction conditions. nih.gov NIS-mediated hydroamination of allenamides with imidazole heterocycles has also been shown to produce acetal derivatives in a regio- and stereoselective manner. dntb.gov.ua

The table below summarizes different approaches that can be adapted for the controlled formation of imidazole acetals.

Methodology Key Principle Applicability to this compound References
Ring Formation from Acyclic PrecursorsUtilizes pre-functionalized building blocks to construct the imidazole ring with the acetal group at the desired position.A β-keto acetal could be reacted with a formylating agent and ammonia source. nih.govgoogle.com
Directed Ortho Metalation (DoM)A directing group on the imidazole nitrogen guides lithiation to a specific position (e.g., C5), which can then be functionalized.An N-protecting group that directs metalation to C5, followed by reaction with an electrophile, could be used. Subsequent rearrangement or a different starting strategy would be needed for C4 substitution. researchgate.net
C-H ActivationTransition metal-catalyzed direct functionalization of a C-H bond on the imidazole ring.A palladium-catalyzed C-H activation at the 5-position of an N-substituted imidazole has been demonstrated, which could potentially be adapted. researchgate.net researchgate.net
Cycloaddition ReactionsBuilding the imidazole ring through cycloaddition reactions where the regiochemistry is controlled by the electronics and sterics of the reactants.1,5-Electrocyclization of azavinyl azomethine ylides can produce imidazole-4-carboxylates, which are precursors to the target molecule. nih.gov nih.gov

Strategic Use of Protecting Groups for Imidazole-4-carboxaldehyde Precursors

The synthesis of this compound often proceeds via the corresponding aldehyde, imidazole-4-carboxaldehyde. The strategic use of protecting groups is essential to mask reactive sites on the imidazole ring, thereby directing reactions to the desired position and preventing unwanted side reactions. The NH proton of the imidazole ring is acidic and nucleophilic, and the C2 position is often susceptible to deprotonation and electrophilic attack.

A variety of protecting groups have been developed for the imidazole nitrogen. The choice of protecting group is critical and depends on its stability under the planned reaction conditions and the ease of its subsequent removal. weebly.comacs.org Common N-protecting groups for imidazoles include:

Sulfonyl Groups: The N,N-dimethylsulfamoyl group has proven effective in directing lithiation. For example, lithiation of 1-(dimethylsulfamoyl)imidazole with n-butyllithium occurs at the C2 position. However, by first silylating the C2 position, subsequent lithiation with sec-butyllithium (B1581126) can be directed to the C5 position. researchgate.net This allows for the introduction of a formyl group at C5. Interestingly, 1-(dimethylsulfamoyl)-5-imidazolecarboxaldehyde can rearrange to the more stable 4-carboxaldehyde isomer. researchgate.net

Trityl and Substituted Benzyl Groups: These bulky groups can provide steric hindrance and influence the regioselectivity of reactions. They are generally stable to a range of conditions but can be removed by hydrogenolysis or acid hydrolysis. weebly.com

Silyl (B83357) Groups: Groups like tert-butyldimethylsilyl (TBDMS) are widely used. They are typically introduced by reacting the imidazole with a silyl chloride in the presence of a base like imidazole itself. weebly.comharvard.edu The TBDMS group at the 2-position has been shown to permit quantitative 5-lithiation of N-substituted imidazoles. researchgate.net

1-(1-Ethoxyethyl) (EE) Group: This acetal-based group is an effective protecting group for the imidazole nitrogen and is stable to organolithium reagents but can be readily cleaved under mild acidic conditions. acs.org

The following table outlines various protecting groups and their application in the synthesis of substituted imidazoles, which is relevant for the preparation of imidazole-4-carboxaldehyde precursors.

Protecting Group Introduction Reagent Deprotection Condition Key Features & Applications in Imidazole Synthesis References
N,N-DimethylsulfamoylDimethylsulfamoyl chlorideMild acid or baseDirects lithiation; allows for regioselective functionalization at C2 or C5. researchgate.net researchgate.net
tert-Butyldimethylsilyl (TBDMS)TBDMS-Cl, imidazole, DMFFluoride source (e.g., TBAF) or acidProtects N-H; can be used to block C2 to direct functionalization to C5. researchgate.net researchgate.netharvard.eduutsouthwestern.edu
Triphenylmethyl (Trityl)Trityl chlorideMild acid hydrolysis or hydrogenolysisBulky group offering steric protection; selective for primary alcohols over secondary in other contexts. weebly.com weebly.com
1-(1-Ethoxyethyl) (EE)Ethyl vinyl ether, acid catalystMild aqueous acidStable to organolithium reagents and Grignard reagents; useful for metallation reactions. acs.org acs.org

By employing these protecting group strategies, chemists can effectively synthesize imidazole-4-carboxaldehyde. This aldehyde can then be converted to this compound through a straightforward acid-catalyzed reaction with ethanol and a dehydrating agent or by reaction with triethyl orthoformate. ucl.ac.uk The careful selection of protecting groups and reaction pathways is crucial for achieving high yields and purity of the final product.

Chemical Transformations and Reactivity of 4 Diethoxymethyl 1h Imidazole

Derivatization at the Diethoxymethyl Acetal (B89532) Moiety

The diethoxymethyl group at the C4 position of the imidazole (B134444) ring serves as a protected form of a formyl (aldehyde) group. This acetal functionality can be readily manipulated through hydrolysis or exchange reactions.

The most fundamental transformation of the diethoxymethyl group is its controlled hydrolysis under acidic conditions to unmask the aldehyde functionality, yielding 1H-imidazole-4-carbaldehyde. nih.gov This reaction is a critical step in synthetic pathways where the aldehyde is required for subsequent reactions like condensations or reductive aminations. The stability of the imidazole ring allows for acidic conditions that effectively cleave the acetal without degrading the core structure.

Research has shown that this transformation can be achieved using various acidic catalysts and solvent systems. For instance, the hydrolysis of a related imidazole acetal was successfully performed using 80% aqueous acetic acid. scribd.com Another common method involves the use of p-toluenesulfonic acid (p-TsOH) in a mixture of tetrahydrofuran (B95107) (THF) and water. chim.it The general mechanism involves protonation of one of the ethoxy groups, followed by the elimination of ethanol (B145695) to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a second ethanol molecule and a proton yields the final aldehyde product.

Table 1: Conditions for Acetal Hydrolysis

Catalyst Solvent System Reaction Conditions Product Reference
Acetic Acid Water Not specified Imidazole-4-carboxaldehyde derivative scribd.com
p-Toluenesulfonic acid (p-TsOH) Aqueous THF Reflux Corresponding aldehyde chim.it
General Acid Catalysis Ethanol/Water Not specified Benzaldehyde diethyl acetal (hydrolysis) researchgate.net

This table illustrates representative conditions for the hydrolysis of acetals to aldehydes, a key reaction for 4-(diethoxymethyl)-1H-imidazole.

The diethoxymethyl group can also undergo transacetalization, where the ethoxy groups are exchanged for other alkoxy groups or diols. This reaction is typically acid-catalyzed and driven by the removal of ethanol from the reaction mixture. Transacetalization is particularly useful in solid-phase synthesis, where the diethoxymethyl moiety can act as a traceless linker to attach the imidazole scaffold to a polymer support. aalto.fi For example, the imidazole derivative can be linked to a resin functionalized with diol groups. After subsequent reactions on the imidazole core, the target molecule can be cleaved from the resin under acidic conditions, regenerating the formyl group or a different acetal depending on the cleavage conditions. aalto.fi

Table 2: Example of Transacetalization for Solid-Phase Synthesis

Reactant 1 Reactant 2 Catalyst Application Reference

This table provides an example of a transacetalization reaction, highlighting the utility of the diethoxymethyl group as a linker in solid-phase chemistry.

Functionalization of the Imidazole Core

The imidazole ring is an aromatic heterocycle that can undergo a variety of substitution reactions. The presence of the diethoxymethyl group at C4 and the two nitrogen atoms influences the regioselectivity of these transformations. The imidazole ring is considered electron-rich and is generally susceptible to electrophilic attack. thieme-connect.desci-hub.se

The imidazole ring in this compound is activated towards electrophilic attack. The tautomeric nature of the N-unsubstituted imidazole means the proton can reside on either N1 or N3, influencing the electron distribution in the ring. researchgate.net Electrophilic substitution is generally directed to the C5 position, which is activated by both nitrogen atoms. Attack at the C2 position is also possible, though it often requires more forcing conditions. thieme-connect.desci-hub.se The diethoxymethyl group at C4 is generally considered to have a mild deactivating inductive effect but its oxygen lone pairs can participate in resonance, further influencing the substitution pattern. Common electrophilic substitution reactions for imidazoles include halogenation, nitration, and sulfonation, although specific examples for this compound are not extensively detailed in the literature.

Nucleophilic substitution on the imidazole ring is generally challenging due to the electron-rich nature of the heterocycle. thieme-connect.desci-hub.se Such reactions typically require the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack. Another strategy involves the formation of an imidazolium (B1220033) salt by N-alkylation, which significantly increases the electrophilicity of the ring carbons, particularly C2. For this compound, direct nucleophilic substitution on the core is not a commonly reported transformation without prior activation.

Functionalization through the formation of new carbon-nitrogen or carbon-carbon bonds is a key strategy for elaborating the this compound scaffold.

N-Alkylation and N-Arylation: The proton on the ring nitrogen is acidic and can be removed by a base to form an imidazolate anion. This anion is a potent nucleophile and readily reacts with alkyl halides to afford N-alkylated imidazoles. thieme-connect.de Since this compound is unsymmetrical, alkylation can potentially yield a mixture of N1 and N3 substituted isomers, although one isomer often predominates based on steric and electronic factors.

N-Arylation can be achieved through copper-catalyzed Ullmann-type coupling reactions. muni.czmdpi.com This involves reacting the imidazole with an aryl halide in the presence of a copper(I) catalyst and a base. These methods provide a powerful route to N-aryl imidazoles, which are important substructures in many biologically active molecules. muni.czmdpi.com

C-Alkylation and C-Arylation: Direct C-H functionalization of the imidazole core is a more modern and atom-economical approach. This can be achieved by deprotonation of one of the ring C-H bonds using a strong base like n-butyllithium (n-BuLi), followed by reaction with an electrophile. The C2 position is the most acidic carbon proton and is typically the site of lithiation. More recently, transition metal-catalyzed C-H activation reactions have emerged as powerful tools for the direct arylation and alkylation of heterocycles, including imidazoles.

Table 3: Key Functionalization Reactions of the Imidazole Core

Reaction Type Reagents Position(s) Functionalized Description Reference(s)
N-Alkylation Alkyl halide, Base N1 / N3 Substitution of the N-H proton with an alkyl group. thieme-connect.de
N-Arylation Aryl halide, Cu(I) catalyst, Base N1 / N3 Copper-catalyzed cross-coupling to form an N-aryl bond. muni.czmdpi.com

This table summarizes key methods for the functionalization of the imidazole ring, applicable to this compound.

Oxidation and Reduction Pathways of this compound Derivatives

The oxidation and reduction of derivatives of this compound target different functionalities within the molecule, including the imidazole ring, substituents, and the protected aldehyde group. The choice of reagents and conditions is crucial for achieving the desired transformation.

Oxidation: The imidazole ring itself is generally stable to oxidation. thieme-connect.de However, substituents on the imidazole ring or on attached functional groups can be readily oxidized. For instance, the oxidation of a secondary alcohol on a side chain attached to the imidazole ring can be achieved using reagents like pyridinium (B92312) dichromate (PDC). A notable example is the oxidation of (1H-imidazol-2-yl)-(3-nitro-phenyl)-methanol to (1H-Imidazol-2-yl)-(3-nitro-phenyl)-methanone. In some cases, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to chemiluminescence in acidic solutions, a property that has been studied for analytical purposes with certain imidazole derivatives. science.gov For benzimidazole (B57391) derivatives, such as 2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole, general oxidizing agents like hydrogen peroxide are proposed for creating oxidized derivatives.

Reduction: Reduction reactions of imidazole derivatives are common, particularly for the conversion of nitro groups, which are often introduced to modulate the electronic properties of the molecule. The reduction of a nitro group on a phenyl substituent attached to the imidazole ring to a primary amine can be accomplished using agents like iron powder in the presence of ammonium (B1175870) chloride or zinc metal in hydrochloric acid. researchgate.net

Selective reduction in the presence of multiple reducible functional groups presents a significant challenge. For example, in derivatives containing both a nitro group and a carbon-carbon double bond, catalytic hydrogenation with palladium or platinum catalysts typically reduces both functionalities. nih.gov The selective reduction of a double bond while preserving the nitro group on the imidazole ring has proven difficult, with many standard reducing agents failing or leading to complete reduction. nih.gov However, selective partial reduction of other functional groups is possible. For instance, the reduction of a dicyanoimidazole derivative to its corresponding monoaldehyde has been achieved using lithium triethoxy-aluminium hydride. nottingham.ac.uk

Table 1: Examples of Oxidation and Reduction Reactions of Imidazole Derivatives

Starting Material Reagent(s) Product Reaction Type
(1H-imidazol-2-yl)-(3-nitro-phenyl)-methanol Pyridinium dichromate (PDC) (1H-Imidazol-2-yl)-(3-nitro-phenyl)-methanone Oxidation
(1H-Imidazol-2-yl)-(3-nitro-phenyl)-methanone Iron powder, NH₄Cl (3-Amino-phenyl)-(1H-imidazol-2-yl)-methanone Reduction
1-methyl-2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole Zn, HCl 1-methyl-2-(4-aminophenyl)-4,5-diphenyl-1H-imidazole Reduction researchgate.net
1-benzyl-4,5-dicyanoimidazole Lithium triethoxy-aluminium hydride 1-benzyl-4(5)-formyl-5(4)-cyanoimidazole Partial Reduction nottingham.ac.uk

Chemo- and Regioselectivity in Complex Reaction Systems

Chemoselectivity (the preferential reaction of one functional group over others) and regioselectivity (the preferential reaction at one position over others) are critical in the synthesis of complex molecules derived from this compound. The imidazole ring contains multiple potential reaction sites, and the presence of the diethoxymethyl group adds another layer of complexity.

The N-H proton of the imidazole ring is acidic and can be deprotonated to form an imidazolate anion, which is a potent nucleophile. thieme-connect.de In N-unsubstituted imidazoles, reactions with electrophiles can occur at either of the two ring nitrogens or at the carbon atoms, although N-substitution is most common. The regioselectivity of these reactions is influenced by electronic and steric factors of the substituents already present on the ring.

In complex reaction sequences, the diethoxymethyl group can direct or participate in reactions. For example, in the synthesis of substituted imidazole derivatives, the lithiation of 1-(diethoxymethyl)-1H-imidazole occurs selectively at the C2 position. The resulting lithiated intermediate can then react with various electrophiles, such as aldehydes, to form new C-C bonds at a specific position.

In the context of cross-coupling reactions on polyhalogenated heterocyclic systems, regioselectivity is paramount. While not directly involving this compound in the cited examples, the principles are transferable. For instance, in 2,4-dichloropyrimidines, Suzuki cross-coupling reactions preferentially occur at the C4 position due to the more favorable oxidative addition of palladium to the C4-chlorine bond. researchgate.net This type of selective C-C bond formation is crucial for building complex molecular architectures based on a heterocyclic core.

Furthermore, the acetal functionality can be hydrolyzed under acidic conditions to unmask the formyl group, which can then participate in subsequent selective reactions. For example, methyl 5(4)-formylimidazole-4(5)-carboxylate can be prepared via acidic hydrolysis of the corresponding diethoxymethyl precursor. nottingham.ac.uk This unmasked aldehyde is then available for condensations and other transformations.

Recyclization and Rearrangement Processes Involving the Imidazole Acetal Framework

The imidazole ring is generally thermally stable, but its derivatives can undergo a variety of recyclization and rearrangement reactions, often triggered by the specific functionalities present. The diethoxymethyl group plays a pivotal role in some of these transformations by providing a latent aldehyde that can participate in intramolecular cyclizations after deprotection.

A significant example of this is the recyclization of benzimidazo-fused thiazolium salts bearing a diethoxymethyl group. researchgate.net In this process, the starting materials are 3-(diethoxymethyl)-3-hydroxy-3,9-dihydro-2H-benz thieme-connect.descience.govimidazo[2,1-b]thiazol-4-ium salts. Under acidic conditions, the acetal group hydrolyzes to release the aldehyde functionality. This newly formed aldehyde then reacts intramolecularly with the NH-moiety of the mercaptobenzimidazole part of the molecule. This reaction leads to a ring expansion, transforming the five-membered thiazole (B1198619) ring into a six-membered thiazinium ring, ultimately forming 3,3,4-trihydroxy-3,4-dihydro-2H-benz thieme-connect.descience.govimidazo[2,1-b] nih.govresearchgate.netthiazinium salts. researchgate.net

Another type of rearrangement observed in imidazole chemistry is the photochemical rearrangement of 1-acylimidazoles. Upon irradiation, the acyl group can migrate from the nitrogen atom to a carbon atom of the imidazole ring, typically yielding 4(5)-acylimidazoles. thieme-connect.de

Furthermore, other complex recyclization reactions have been observed in related imidazole systems. For example, 2,6-di-tert-butyl-4-{[2-(2-aryl-2-oxoethylthio)-1H-imidazol-1-yl]imino}cyclohexa-2,5-dien-1-ones undergo a base-mediated recyclization of an intermediate imidazo[2,1-b] science.govnih.govresearchgate.netthiadiazole to yield 2,3-dihydroimidazo[2,1-b]thiazol-3-ol products. researchgate.net These examples highlight how the imidazole framework, in concert with appropriate substituents, can be induced to undergo significant structural reorganization to form new heterocyclic systems.

Table 2: Recyclization of a Diethoxymethyl-Substituted Benzimidazo-Fused Thiazolium Salt

Reactant Conditions Key Intermediate Product Transformation Type
3-(Diethoxymethyl)-3-hydroxy-3,9-dihydro-2H-benz thieme-connect.descience.govimidazo[2,1-b]thiazol-4-ium salt Acidic medium (hydrolysis), followed by intramolecular reaction Aldehyde formed in situ 3,3,4-Trihydroxy-3,4-dihydro-2H-benz thieme-connect.descience.govimidazo[2,1-b] nih.govresearchgate.netthiazinium salt Recyclization and Ring Expansion researchgate.net

Advanced Spectroscopic and Structural Characterization of 4 Diethoxymethyl 1h Imidazole Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural determination of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional techniques, a comprehensive picture of the molecular framework of 4-(diethoxymethyl)-1H-imidazole analogs can be constructed.

High-Resolution ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each type of proton within the molecule. In a typical analysis, the protons of the diethoxymethyl group exhibit characteristic splitting patterns. The methine proton (-CH(OEt)₂) typically appears as a singlet, while the methylene (B1212753) protons (-OCH₂CH₃) present as a quartet and the terminal methyl protons (-OCH₂CH₃) as a triplet. The protons on the imidazole (B134444) ring also give rise to specific resonances. Due to tautomerism, the H-4 and H-5 protons of the parent 1H-imidazole can appear as a single signal in certain solvents. For substituted analogs, the chemical shifts and coupling constants of these aromatic protons provide crucial information about the substitution pattern.

For instance, in a study of 2-(diethoxymethyl)-1H-benzo[d]imidazole, the ¹H NMR spectrum in CDCl₃ showed a triplet at δ 1.35 ppm for the methyl protons, a quartet at δ 3.85 ppm for the methylene protons, and a singlet at δ 5.58 ppm for the methine proton. niscpr.res.in The aromatic protons appeared as a multiplet in the region of δ 7.03-7.86 ppm, and the benzimidazole-NH proton was observed as a broad singlet at δ 10.15 ppm, which is exchangeable with D₂O. niscpr.res.in

Proton TypeChemical Shift (δ, ppm)MultiplicityReference
-CH(OEt)₂5.58Singlet niscpr.res.in
-OCH₂CH₃3.85Quartet niscpr.res.in
-OCH₂CH₃1.35Triplet niscpr.res.in
Aromatic-H7.03-7.86Multiplet niscpr.res.in
NH10.15Broad Singlet niscpr.res.in

Carbon-13 (¹³C) NMR for Carbon Skeleton Confirmation

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides direct insight into the carbon framework of the molecule. Each unique carbon atom in this compound and its analogs produces a distinct signal, confirming the connectivity of the carbon skeleton.

In the case of 2-(diethoxymethyl)-4-nitro-1H-benzo[d]imidazole, the ¹³C NMR spectrum in CDCl₃ revealed signals at δ 16.27 and 17.20 for the two non-equivalent methyl carbons of the diethoxymethyl group. niscpr.res.in The methylene carbons resonated at δ 64.14 and 65.56, and the acetal (B89532) carbon appeared at δ 97.90. niscpr.res.in The aromatic and imidazole ring carbons were observed at δ 116.81, 123.14, 125.01, 132.25, 135.10, 139.21, and 143.16. niscpr.res.in

Carbon TypeChemical Shift (δ, ppm)Reference
-OCH₂CH₃16.27, 17.20 niscpr.res.in
-OCH₂CH₃64.14, 65.56 niscpr.res.in
-CH(OEt)₂97.90 niscpr.res.in
Aromatic/Imidazole Carbons116.81-143.16 niscpr.res.in

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, especially in complex analogs, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, typically through two or three bonds. This helps in identifying adjacent protons in the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) , now more commonly replaced by HSQC (Heteronuclear Single Quantum Coherence), correlates proton signals with the signals of directly attached carbons. canterbury.ac.nz This allows for the direct assignment of carbon signals based on their attached protons.

These techniques, used in combination, provide a robust and detailed map of the molecular structure, resolving any ambiguities that may arise from one-dimensional spectra alone. canterbury.ac.nzsci-hub.se

Vibrational Spectroscopy (FT-IR) for Identification of Characteristic Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in a molecule. The FT-IR spectrum of this compound analogs displays absorption bands corresponding to the vibrations of specific bonds.

A key feature in the FT-IR spectrum of N-unsubstituted imidazole derivatives is the N-H stretching vibration, which typically appears as a broad band in the region of 3100-3500 cm⁻¹. For example, a strong absorption at 3345 cm⁻¹ in the spectrum of 2-(diethoxymethyl)-1H-benzo[d]imidazole confirms the presence of the imidazole NH group. niscpr.res.in Other important absorptions include C-H stretching vibrations of the alkyl and aromatic groups, C=N and C=C stretching vibrations within the imidazole ring (around 1600 cm⁻¹), and C-O stretching vibrations of the diethoxymethyl group (around 1250 cm⁻¹).

Functional GroupVibrational Frequency (cm⁻¹)Reference
N-H Stretch (Imidazole)~3345 niscpr.res.in
C-N Stretch (Imidazole Ring)~1600
C-O Stretch (Ether)~1250

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the precise molecular weight of a compound, allowing for the determination of its elemental composition with high accuracy.

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, typically producing a protonated molecule [M+H]⁺ or other adducts. canterbury.ac.nz When coupled with a Time-of-Flight (TOF) mass analyzer, which separates ions based on their mass-to-charge ratio with high resolution, ESI-TOF provides highly accurate mass measurements. canterbury.ac.nznih.gov

For example, the ESI-MS of 2-(diethoxymethyl)-1H-benzo[d]imidazole showed a molecular ion peak at m/z 221 [M+H]⁺, corresponding to the molecular formula C₁₂H₁₆N₂O₂. niscpr.res.in Similarly, its 4-nitro derivative exhibited an [M+H]⁺ peak at m/z 266, consistent with the formula C₁₂H₁₅N₃O₄. niscpr.res.in The high mass accuracy of HRMS helps to confirm the elemental composition and lends further confidence to the structural assignment. researchgate.net

CompoundMolecular FormulaCalculated [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Reference
2-(Diethoxymethyl)-1H-benzo[d]imidazoleC₁₂H₁₆N₂O₂221.1285221 niscpr.res.in
2-(Diethoxymethyl)-4-nitro-1H-benzo[d]imidazoleC₁₂H₁₅N₃O₄266.1084266 niscpr.res.in

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Analysis

MALDI-TOF mass spectrometry is a powerful technique for determining the molecular weight of compounds with high accuracy. In the context of imidazole derivatives, it provides crucial confirmation of the molecular ion and can offer insights into fragmentation patterns, which helps in structural elucidation.

For instance, the analysis of polymeric particles incorporating imidazolium (B1220033) moieties has been successfully performed using MALDI-TOF mass spectrometry with a 2,5-dihydroxybenzoic acid (DHB) matrix. rsc.org This technique has also been applied to study the H/D exchange at the C-2 position of the imidazole ring in histidine-containing peptides, demonstrating its utility in probing subtle structural changes. nih.gov

While direct MALDI-TOF data for this compound is not available, data from its isomer, 2-(Diethoxymethyl)-1H-imidazole, shows an electrospray ionization (ESI) mass spectrum with an m/z of 171.2 [M+H]⁺, corresponding to a molecular weight of 170.21 g/mol . It is expected that this compound would exhibit a similar molecular ion peak in a MALDI-TOF analysis.

Table 1: Illustrative MALDI-TOF Data for Imidazole Analogs

CompoundMatrixObserved m/z [M+H]⁺Theoretical Molecular Weight ( g/mol )Reference
2-(Diethoxymethyl)-1H-imidazoleNot Specified (ESI-MS)171.2170.21
1-(Hex-5-yn-1-yl)-1H-imidazole FragmentDHB709 ([M-2HCl–C₉H₁₂N₂]⁺)Not Applicable rsc.org

This table is illustrative and includes data from an isomer and a fragment of a larger molecule containing an imidazole moiety.

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and crystal packing information. Although a crystal structure for this compound has not been reported, the crystallographic analysis of its analogs offers valuable predictive information.

For example, the crystal structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile (B52724) monosolvate has been determined. iucr.org In this complex molecule, the five-membered imidazole ring adopts a non-planar envelope conformation due to its substituents. iucr.org The C-O bond lengths of the diethoxymethyl group are approximately 1.40 Å, and the C-C bond lengths within the ethyl groups are around 1.50 Å.

Another related structure, {2-[(η5-Cyclopentadienyl)diphenylmethyl]-1H-imidazolido-κN}bis(N,N-diethylamido)titanium(IV), crystallizes in the monoclinic space group P21/n. iucr.org The imidazole ring in this complex is essentially planar. These examples suggest that the planarity of the imidazole ring in this compound could be influenced by crystal packing forces and intermolecular interactions.

Table 2: Representative Crystallographic Data for Imidazole Analogs

CompoundFormulaCrystal SystemSpace GroupKey Bond Lengths (Å)Reference
6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvateC₁₈H₂₂BrN₂O₃⁺·Cl⁻·CH₃CNMonoclinicP2₁/nC-O: ~1.40, C-C (ethyl): ~1.50 iucr.org
{2-[(η5-Cyclopentadienyl)diphenylmethyl]-1H-imidazolido-κN}bis(N,N-diethylamido)titanium(IV)C₂₉H₃₇N₄TiMonoclinicP2₁/nTi-N(imidazole): 2.146(2) iucr.org

This table presents data from complex analogs containing the diethoxymethyl and imidazole functionalities to illustrate expected structural parameters.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, and nitrogen in a compound. This data is then compared with the theoretical values calculated from the empirical formula to assess the purity of the synthesized compound.

For the isomeric compound, 2-(Diethoxymethyl)-1H-imidazole (C₈H₁₄N₂O₂), the theoretical elemental composition is C, 56.45%; H, 8.29%; and N, 16.46%. Experimental values for analogs are typically expected to be within ±0.4% of the theoretical values. For instance, a study on Ru(II) polypyridyl complexes containing a 2-(4-(diethoxymethyl)-1H-imidazo[4,5-f] bohrium.comguidechem.comphenanthroline) ligand reported successful characterization through elemental analysis, among other techniques. bohrium.comresearchgate.net

Table 3: Theoretical vs. Found Elemental Analysis for an Isomeric Analog

CompoundFormulaElementTheoretical (%)Found (%)Reference
2-(Diethoxymethyl)-1H-imidazoleC₈H₁₄N₂O₂C56.45Not Reported
H8.29Not Reported
N16.46Not Reported
6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvateC₂₀H₂₅BrClN₃O₃C51.0251.00 iucr.org
H5.355.32 iucr.org
N8.938.91 iucr.org

This table includes theoretical values for the target compound's isomer and experimental data for a more complex analog to demonstrate the utility of elemental analysis.

Computational and Theoretical Investigations of 4 Diethoxymethyl 1h Imidazole Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of molecules. While specific DFT studies focused exclusively on 4-(Diethoxymethyl)-1H-imidazole are not extensively detailed in the public literature, the electronic properties and reactivity of the imidazole (B134444) scaffold have been thoroughly examined through its derivatives. These studies provide a strong framework for predicting the behavior of the title compound.

Theoretical investigations on various imidazole derivatives utilize DFT to calculate key electronic parameters that govern chemical reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biointerfaceresearch.com The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical stability and reactivity. biointerfaceresearch.com

For instance, a theoretical study on a series of twenty imidazole derivatives calculated their HOMO and LUMO energies to predict their potential biological interactions. biointerfaceresearch.com It is suggested that these orbital values could influence the chemical reactivity of the compounds. biointerfaceresearch.com In related heterocyclic systems, such as benzimidazole (B57391) fused-1,4-oxazepines, DFT calculations at the B3LYP/6–31G(d,p) level of theory have been used to determine electronic properties. researchgate.net These studies often include the generation of Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and identify regions prone to electrophilic and nucleophilic attack. researchgate.net For this compound, the pyridine-like N3 nitrogen would be predicted as a site of high electron density and a primary center for electrophilic attack or hydrogen bonding.

Table 1: Calculated Electronic Properties of Selected Imidazole Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
1-(Diethoxymethyl)imidazole-6.411.557.96
1-(Dimethylsulfamoyl)imidazole-7.63-0.017.62
2-Methylimidazole (B133640)-6.091.968.05
4-(5)-(Hydroxymethyl)imidazole-6.191.838.02

Data sourced from a theoretical evaluation of twenty imidazole derivatives. biointerfaceresearch.com

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations provide a means to explore the conformational landscape of a molecule by simulating its atomic motions over time. This technique is crucial for understanding molecular flexibility, which influences how a ligand can adapt its shape to bind to a biological target. For this compound, MD simulations would be particularly useful for analyzing the rotational freedom of the diethoxymethyl substituent relative to the imidazole ring.

The key flexible bonds include the C4-C(acetal) bond and the two C(acetal)-O bonds. The rotation around these bonds dictates the spatial orientation of the two ethoxy groups. This conformational flexibility can be critical for its interaction with biological macromolecules, as seen in MD studies of other complex molecules where ligand movement within a binding pocket is observed. scispace.com

Theoretical Studies on Reaction Mechanisms and Transition State Characterization

Theoretical calculations are invaluable for elucidating reaction mechanisms, identifying intermediates, and characterizing the transition states that connect them. This knowledge is fundamental for optimizing reaction conditions and designing new synthetic pathways.

In Silico Assessment of Structure-Activity Relationships (SAR)

In silico assessment of structure-activity relationships (SAR) is a cornerstone of modern drug discovery, allowing researchers to predict how chemical modifications to a lead compound will affect its biological activity. This process involves correlating computed molecular properties (descriptors) with experimentally observed activity.

For imidazole-based compounds, SAR studies often focus on optimizing potency and pharmacokinetic properties. In the development of imidazo[4,5-b]pyridine-based kinase inhibitors, for example, researchers systematically replaced substituents to probe the effect on Aurora kinase inhibition and cell growth inhibition. nih.gov They found that replacing a (4-methylpiperazin-1-yl)phenyl group with smaller five-membered heteroaromatic rings, such as 1-methyl-1H-imidazol-5-yl, significantly impacted potency. nih.govacs.org

Key descriptors in these SAR studies include physicochemical properties like lipophilicity (logP or logD), topological polar surface area (tPSA), and the number of hydrogen bond donors and acceptors. nih.govnih.gov For instance, a study on MPS1 kinase inhibitors found that adding a lipophilic N-Boc group increased cellular potency, likely through a combination of improved in vitro potency and better cell penetration. nih.govacs.org An in silico SAR study on this compound would involve generating a library of virtual derivatives with modifications at the N1, N3, C2, and C5 positions and calculating their properties to predict which modifications are most likely to enhance a desired biological activity.

Table 2: Physicochemical Properties of Selected Bioactive Imidazole Derivatives

Compound/Derivative TypeTarget/ActivityKey Property (Calculated/Measured)Reference
Imidazo[4,5-b]pyridine (21i)Aurora Kinase InhibitortPSA: 80.42 Ų, clogP: 2.37 nih.gov
Imidazo[4,5-b]pyridine (6)Aurora Kinase InhibitorlogD₇.₄: 2.58 nih.gov
Pyrrolo[3,2-c]pyridine (22d)MPS1 Kinase InhibitorclogP: 2.34, hERG IC₅₀: 6.3 µM acs.org
Pyrrolo[3,2-c]pyridine (27e)MPS1 Kinase InhibitorclogP: 4.81, hERG IC₅₀: >25 µM acs.org

Molecular Docking and Ligand-Target Interaction Modeling for Mechanistic Insights

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein, DNA, or other receptor.

Docking studies involving imidazole derivatives have provided crucial mechanistic insights into their biological activities. In one in silico study, the compound 1H-Imidazole, 2-(diethoxymethyl)-, an isomer of the title compound, was docked against the cyclooxygenase-2 (COX-2) enzyme, showing a binding energy of -4.7 kcal/mol. nih.gov Another investigation evaluated twenty imidazole derivatives, including 1-(diethoxymethyl)imidazole, for their interaction with phosphodiesterase-3 and guanylate cyclase enzymes. biointerfaceresearch.com The results suggested that several of the imidazole analogs could potentially modulate the activity of these enzymes, which are implicated in heart failure. biointerfaceresearch.com

In a different context, molecular docking was used to understand the interaction between DNA and a ruthenium(II) polypyridyl complex containing the ligand 2-(4-(diethoxymethyl)-1H-imidazo[4,5-f] researchgate.netnih.govphenanthroline). researchgate.netbohrium.com The simulations revealed that the complex binds to DNA through a combination of hydrogen bonding and van der Waals interactions, with docking scores that correlated well with experimentally measured binding constants. researchgate.net These examples demonstrate that molecular docking can effectively model the interactions of this compound with various biological targets, helping to elucidate its mechanism of action and guide the design of more potent and selective derivatives.

Table 3: Molecular Docking Results for Selected Imidazole-Containing Compounds

LigandTargetBinding Energy / ScoreKey InteractionsReference
1H-Imidazole, 2-(diethoxymethyl)-Cyclooxygenase-2 (COX-2)-4.7 kcal/molNot specified nih.gov
Ru(II) complex with 2-(4-(diethoxymethyl)-1H-imidazo[4,5-f] researchgate.netnih.govphenanthroline) ligandDNAHigh Gold score (correlated with experimental data)Hydrogen bonding, Van der Waals interactions researchgate.net
1-(Diethoxymethyl)imidazolePhosphodiesterase-3-5.6 kcal/molInteracts with catalytic site residues biointerfaceresearch.com
1-(Diethoxymethyl)imidazoleGuanylate cyclase-5.3 kcal/molInteracts with catalytic site residues biointerfaceresearch.com

Applications of 4 Diethoxymethyl 1h Imidazole As a Pivotal Synthetic Building Block

Applications in Supramamolecular Chemistry and Host-Guest Systems (e.g., Cavitands)

The strategic design of synthetic receptors capable of selective molecular recognition is a cornerstone of supramolecular chemistry. In this context, 4-(diethoxymethyl)-1H-imidazole and its derivatives have emerged as crucial building blocks for the construction of sophisticated host molecules, particularly cavitands. These bowl-shaped macromolecules possess well-defined cavities that can encapsulate smaller guest molecules, leading to applications in sensing, catalysis, and drug delivery. The imidazole (B134444) moiety, with its unique electronic and hydrogen-bonding properties, plays a pivotal role in the structure and function of these supramolecular architectures.

A notable example is the synthesis of tetrabenzimidazole-resorcinarene cavitands. These molecules are constructed from a resorcinarene (B1253557) scaffold, which provides the basic concave structure. The "walls" of the cavitand are extended by the addition of benzimidazole (B57391) panels. While the direct use of this compound in this specific context is not extensively documented in readily available literature, the synthesis of analogous structures, such as tetra-2-substituted-1H-benzo[d]imidazole cavitands, highlights the importance of imidazole precursors. For instance, a tetraferrocenyl-resorcinarene cavitand has been synthesized through the tetra-annulation of a resorcinarene-octaamino-cavitand with ferrocene-carboxaldehyde, forming four benzimidazole units that line the cavity. core.ac.uknih.gov This process underscores the general strategy of using aldehyde-functionalized precursors to form the imidazole rings of the cavitand walls. The diethoxymethyl group in this compound serves as a protected aldehyde, which can be deprotected under acidic conditions to reveal the reactive aldehyde necessary for the cyclization reaction that forms the imidazole ring.

The resulting tetrabenzimidazole cavitands are effective receptors for a variety of guest molecules. Their deep, hydrophobic cavities, lined with the aromatic surfaces of the benzimidazole walls, are capable of encapsulating complementary guests. The imidazole nitrogen atoms can also participate in hydrogen bonding interactions, further stabilizing the host-guest complex.

Research into these systems has demonstrated their ability to selectively bind small molecules. For example, water-soluble cavitands with benzimidazole walls have been shown to form kinetically stable complexes with guests of appropriate size, shape, and charge. uvic.ca The binding affinity of these cavitands can be tuned by modifying the substituents on the imidazole rings.

In one study, a tetraferrocenyl-resorcinarene cavitand was investigated as a redox-switchable host for ammonium (B1175870) salts. core.ac.uknih.gov The binding properties of this cavitand could be modulated by the oxidation state of the ferrocenyl groups. The neutral form of the cavitand was found to bind guests, while the oxidized form released them, demonstrating the potential for these systems in controlled release applications.

The table below summarizes the key features of a representative tetrabenzimidazole cavitand and its host-guest properties.

Cavitand FeatureDescriptionReference
Core Structure Resorcinarene core.ac.uknih.gov
Wall Composition Tetrabenzimidazole core.ac.uknih.gov
Functional Groups Ferrocenyl core.ac.uknih.gov
Guest Molecules Ammonium Salts core.ac.uknih.gov
Binding Control Redox-Switchable core.ac.uknih.gov

The following table details the association constants for the complexation of various guests with a water-soluble deep cavitand featuring benzimidazole walls, highlighting the role of the cavity in molecular recognition. nih.gov

Guest MoleculeAssociation Constant (K_a) in M⁻¹
Tetrahydrofuran (B95107) (THF)6.32 x 10⁴
1,4-Dioxane1.09 x 10⁴

These findings underscore the significance of imidazole-containing building blocks in the development of advanced supramolecular systems. The ability to create tailored cavities with specific recognition properties opens up a wide range of possibilities for the application of these cavitands in various fields of science and technology.

Catalytic Roles of Imidazole Derivatives Bearing Acetal Functionality

Imidazole-Based Organocatalysts in Organic Transformations

Imidazole (B134444) and its derivatives have emerged as a versatile class of organocatalysts, participating in a wide array of organic transformations. Current time information in Bangalore, IN.nih.gov Their catalytic activity stems from the unique electronic properties of the imidazole ring, which can act as a nucleophile, a general base, or a proton shuttle. The C2-H of the imidazole moiety, for instance, can play a crucial role in electrophilic activation. Current time information in Bangalore, IN.

Imidazole-based catalysts have been successfully employed in multicomponent reactions to synthesize structurally diverse and biologically significant molecules. For example, imidazole has been used as an organocatalyst for the synthesis of highly functionalized 2-amino-4H-chromenes and other heterocyclic systems. Furthermore, chiral bicyclic imidazole organocatalysts have demonstrated remarkable efficiency and enantioselectivity in C-acetylation reactions of indolones.

The development of imidazole-based zwitterionic molten salts has expanded the scope of organocatalysis, offering easily recoverable and reusable catalysts for various chemical transformations. Current time information in Bangalore, IN. These catalysts have proven effective in reactions such as the aza-Henry reaction and the synthesis of substituted imidazoles. Current time information in Bangalore, IN.

Modulation of Reaction Pathways Through Imidazole-Acetal Interactions

The presence of both an imidazole ring and an acetal (B89532) group on the same molecule, as in 4-(diethoxymethyl)-1H-imidazole, suggests the potential for intramolecular interactions that could modulate catalytic activity and reaction pathways. While direct studies on this specific interaction are limited, the principles of bifunctional catalysis offer a framework for understanding these potential effects.

A key concept is the potential for the acetal group to be activated under certain conditions, for example, by a Lewis acid, to generate a reactive carbocationic intermediate. In a molecule like this compound, the imidazole moiety could act as an internal base or nucleophile, influencing the formation and subsequent reactions of this intermediate.

Research has shown that the activation of acetals using catalysts like FeCl3/SiO2 can be a viable strategy for the synthesis of multisubstituted imidazoles. nih.govresearchgate.netiucr.org In these reactions, the acetal serves as a precursor to an aldehyde, which then participates in the imidazole ring formation. The efficiency of such reactions highlights the synthetic utility of the acetal group in the context of imidazole chemistry.

Furthermore, the proximity of the imidazole and acetal functionalities could lead to cooperative effects. The imidazole ring could, for instance, participate in hydrogen bonding or act as a proton shuttle, thereby influencing the stereochemical outcome of a reaction occurring at a catalytically active center derived from the acetal. Theoretical studies on other bifunctional organocatalysts have demonstrated the importance of such non-covalent interactions in achieving high enantioselectivity. beilstein-journals.org

Design and Synthesis of Novel Imidazole-Containing Metal Complexes for Catalysis

The synthesis of metal complexes containing imidazole-based ligands is a burgeoning area of research, driven by the diverse applications of these complexes in catalysis and materials science. google.comnih.gov The imidazole ring can coordinate to a wide range of transition metals, and the substituents on the ring can be readily modified to fine-tune the properties of the resulting complex.

The synthesis of such complexes typically involves the reaction of an imidazole derivative with a metal salt. For example, complexes of Co(II), Ni(II), Cu(II), and Zn(II) with imidazole have been prepared from their respective formate (B1220265) or propionate (B1217596) salts. nih.gov The synthesis of backbone-functionalized imidazolium (B1220033) salts and their corresponding metal-carbene complexes has also been reported, demonstrating the versatility of imidazole chemistry in creating tailored catalytic systems. google.com

A compound like this compound could serve as a ligand in the synthesis of novel metal complexes. The acetal group could either remain as a spectator substituent, influencing the steric and electronic properties of the ligand, or it could potentially participate in coordination to the metal center, leading to bifunctional or multidentate ligand systems. The design of such complexes could lead to catalysts with novel reactivity and selectivity in various organic transformations.

Q & A

Q. What are the common synthetic routes for preparing 4-(Diethoxymethyl)-1H-imidazole?

The synthesis of imidazole derivatives often involves substitution reactions or functional group transformations. For this compound, a plausible route could involve:

  • Diethoxymethyl introduction : Reacting 1H-imidazole with diethoxymethyl chloride in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution. This mirrors methods used for sulfonyl-imidazole derivatives, where bases neutralize HCl byproducts .
  • Alternative pathways : For analogous compounds, formylation at the C-4 position (as in 4-formylimidazoles) can be achieved via eco-friendly methods, followed by protection with ethoxy groups. Such strategies are scalable and adaptable for introducing diethoxymethyl moieties .
  • Validation : Monitor reaction progress using TLC and purify via column chromatography. Confirm structure using NMR and IR spectroscopy.

Q. What characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

  • Spectroscopy :
  • ¹H/¹³C NMR : Identify protons and carbons associated with the diethoxymethyl group (e.g., ethoxy CH₃/CH₂ signals at δ ~1.2–1.4 ppm and δ ~3.5–3.7 ppm, respectively) and imidazole ring protons (δ ~7.0–8.5 ppm) .
  • IR : Detect C-O stretches (~1050–1150 cm⁻¹) from ethoxy groups and N-H stretches (~3100–3500 cm⁻¹) from the imidazole ring .
    • Elemental analysis : Compare experimental vs. calculated C, H, N, and O percentages to verify purity .
    • Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in the functionalization of this compound?

Regioselective modifications often require:

  • Catalytic strategies : Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups at specific positions. For example, demonstrates Pd-mediated coupling of imidazole derivatives with bromoarenes, achieving high regiocontrol .
  • Protecting groups : Temporarily block reactive sites (e.g., N-H of imidazole) to direct substitutions to the diethoxymethyl-bearing carbon.
  • Computational modeling : Use DFT calculations to predict reactive sites based on electron density and steric hindrance .

Q. What strategies are effective in resolving contradictory spectral data during the characterization of imidazole derivatives?

Contradictions (e.g., unexpected NMR shifts or elemental analysis mismatches) can arise from impurities or tautomerism. Solutions include:

  • Multi-technique validation : Cross-check NMR data with HSQC, HMBC, or COSY experiments to assign signals unambiguously. For example, used 2D NMR to resolve benzimidazole tautomerism .
  • Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation, especially for ambiguous substituent positions .
  • Replicate synthesis : Reproduce the reaction under controlled conditions to rule out side products.

Q. How can computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Retrosynthetic analysis : Tools like AI-powered synthesis planners (e.g., Template_relevance models in ) predict feasible routes by mining reaction databases. These models prioritize reagents and conditions for optimal yield .
  • Molecular docking : Study interactions between this compound and biological targets (e.g., enzymes) to design derivatives with enhanced binding affinity. used docking simulations to analyze imidazole derivatives' binding modes .
  • Reactivity indices : Calculate Fukui indices or electrostatic potential maps to identify nucleophilic/electrophilic sites on the imidazole ring.

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